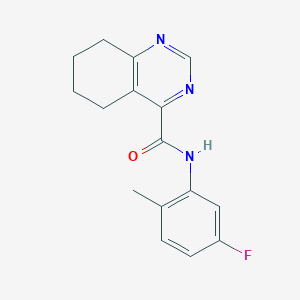
N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, also known as FM-Tecanib, is a novel small molecule inhibitor that has been recently synthesized and studied for its potential applications in cancer treatment. This compound belongs to the class of quinazoline derivatives, which are known to exhibit potent anticancer activity by inhibiting various signaling pathways involved in cancer progression.
Mecanismo De Acción
The mechanism of action of N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves the inhibition of several signaling pathways that are involved in cancer progression. Specifically, this compound inhibits the activity of the PI3K/Akt/mTOR pathway by binding to the ATP-binding site of mTOR and preventing its activation. This pathway is known to be upregulated in many types of cancer and is responsible for promoting cell survival and proliferation. By inhibiting this pathway, N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can induce apoptosis in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects:
N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to exhibit potent biochemical and physiological effects in cancer cells. Specifically, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway. Additionally, N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the activity of several key enzymes involved in cancer progression, such as AKT and ERK, leading to decreased cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several advantages for use in lab experiments. Firstly, it exhibits potent anticancer activity against various types of cancer cells, making it a valuable tool for studying cancer biology and developing new cancer therapies. Additionally, the synthesis method for N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is relatively simple and yields a high purity product, making it easy to produce on a large scale. However, there are also some limitations to using N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide in lab experiments. Specifically, this compound has not yet been extensively studied in vivo, and its efficacy and safety in animal models is not yet fully understood.
Direcciones Futuras
There are several future directions for research involving N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. Firstly, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets in cancer cells. Additionally, more research is needed to determine the efficacy and safety of N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide in animal models and to develop new formulations and delivery methods for this compound. Finally, future studies should focus on identifying potential synergistic effects of N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide with other anticancer agents and developing combination therapies for cancer treatment.
Métodos De Síntesis
The synthesis of N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves a multi-step process that starts with the reaction of 5-fluoro-2-methylaniline with ethyl chloroformate to yield the corresponding carbamate intermediate. This intermediate is then subjected to a series of reactions involving cyclization, reduction, and amidation to finally yield the desired product, N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. The overall yield of this synthesis method is around 40%, making it a viable option for large-scale production of this compound.
Aplicaciones Científicas De Investigación
N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound works by inhibiting the activity of several signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. Additionally, N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c1-10-6-7-11(17)8-14(10)20-16(21)15-12-4-2-3-5-13(12)18-9-19-15/h6-9H,2-5H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRLTFLYPDKEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=NC=NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide](/img/structure/B2813657.png)
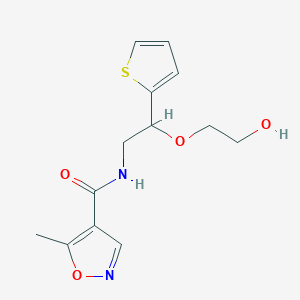

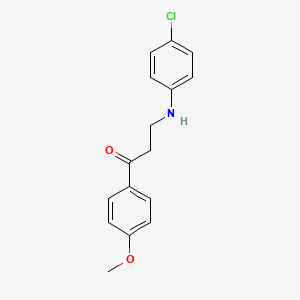
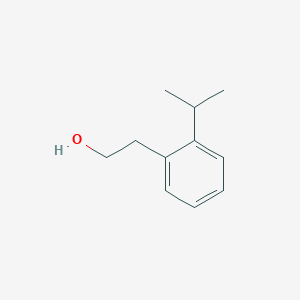

![4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride](/img/structure/B2813665.png)
![Tert-butyl 2-(2-chloropyrimidine-5-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2813666.png)

![1-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2813669.png)
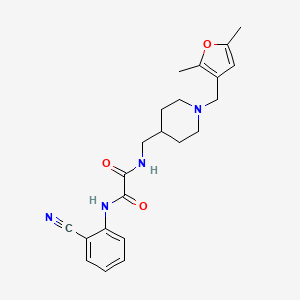
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide](/img/structure/B2813674.png)
![5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2813677.png)